

# IMMH-010 Maleate: A Preclinical In-depth Analysis

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Compound of Interest		
Compound Name:	Immh-010 maleate	
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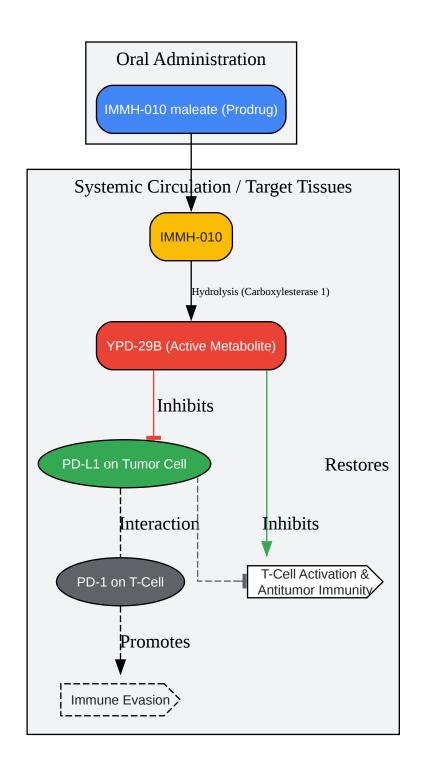
### Introduction

**IMMH-010 maleate** is a novel, orally bioavailable small molecule prodrug of YPD-29B, a potent inhibitor of the programmed cell death-ligand 1 (PD-L1). This technical guide provides a comprehensive overview of the preclinical studies and findings for **IMMH-010 maleate**, focusing on its mechanism of action, pharmacokinetics, metabolism, and anti-tumor efficacy. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical profile of this promising immuno-oncology agent. IMMH-010 is currently in phase I clinical trials for the treatment of advanced malignant solid tumors.[1][2]

### **Mechanism of Action**

IMMH-010 is an ester prodrug designed to improve the druggability of its active metabolite, YPD-29B.[1] Following oral administration, IMMH-010 is rapidly converted to YPD-29B.[3][4] YPD-29B effectively blocks the interaction between programmed cell death protein 1 (PD-1) and its ligand, PD-L1.[4] This inhibition disrupts a key immune checkpoint pathway that is often exploited by cancer cells to evade immune surveillance. By blocking the PD-1/PD-L1 interaction, YPD-29B helps to restore T-cell activity against tumor cells.





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Caption: Mechanism of action of IMMH-010 maleate.

### **Pharmacokinetics**



The pharmacokinetic profile of IMMH-010 and its active metabolite YPD-29B has been evaluated in rats and cynomolgus monkeys.

#### **Rat Pharmacokinetic Parameters**

Following a single oral administration of **IMMH-010 maleate** to rats, the compound was rapidly and extensively converted to YPD-29B.[4][5] The area under the plasma concentration-time curve (AUC) for both IMMH-010 and YPD-29B was found to be proportional to the dose in the range of 10-100 mg/kg.[4][5][6]

Parameter	10 mg/kg	30 mg/kg	100 mg/kg
IMMH-010			
Cmax (ng/mL)	18.3 ± 8.1	45.2 ± 13.5	158.2 ± 45.7
Tmax (h)	0.5	0.7 ± 0.3	0.8 ± 0.3
AUC (0-t) (ng·h/mL)	20.7 ± 6.4	68.9 ± 20.1	254.6 ± 88.2
t1/2 (h)	1.1 ± 0.4	1.3 ± 0.3	1.6 ± 0.5
YPD-29B			
Cmax (ng/mL)	480.6 ± 121.7	1350.8 ± 320.1	4256.4 ± 987.3
Tmax (h)	1.0 ± 0.0	1.3 ± 0.5	1.8 ± 0.8
AUC (0-t) (ng·h/mL)	1587.4 ± 421.3	4890.1 ± 1123.5	16432.8 ± 3541.2
t1/2 (h)	2.9 ± 0.5	3.2 ± 0.6	3.5 ± 0.4
Data presented as mean ± SD.			

### **Cynomolgus Monkey Pharmacokinetic Parameters**

After a single 5 mg/kg oral dose of **IMMH-010 maleate** in male cynomolgus monkeys, the peak plasma concentrations for IMMH-010 and YPD-29B were reached within 1.5 hours.[1]

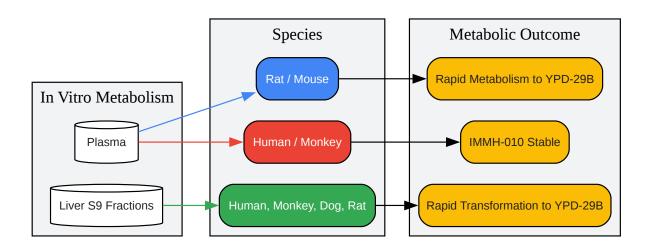


Parameter	IMMH-010	YPD-29B
Dose (mg/kg)	5	-
Cmax (ng/mL)	9.46	35.5
Tmax (h)	< 1.5	< 1.5
AUC (ng·h/mL)	47.9	186
t1/2 (h)	5.16	9.00

## **Metabolism and Interspecies Variation**

IMMH-010 is primarily metabolized to its active form, YPD-29B, through hydrolysis catalyzed by carboxylesterase 1 (CES1).[1][7] Four metabolites of IMMH-010 have been identified in total.[1] [8]

Significant interspecies differences in the metabolism of IMMH-010 have been observed in plasma. The conversion of IMMH-010 to YPD-29B is rapid in rat and mouse plasma, while the parent compound remains stable in human and monkey plasma.[1][2][8] Conversely, the transformation of IMMH-010 to YPD-29B in liver S9 fractions is rapid and shows no obvious differences among human, monkey, dog, and rat species.[8] The intestine is not a major site of IMMH-010 hydrolysis.[7][8]



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Caption: Interspecies variation in IMMH-010 metabolism.

### **Tissue Distribution and Excretion in Rats**

Following oral administration of 10 mg/kg **IMMH-010 maleate** to rats, the parent drug and its active metabolite were widely distributed in tissues.[9]

Tissue Distribution of IMMH-010 and YPD-29B in Rats

Compound	Primary Distribution Tissues
IMMH-010	Adrenal gland, lymph nodes, heart, liver, spleen[4][5][9]
YPD-29B	Liver, lymph, kidney, lung[4][5][9]

Excretion Profile in Rats (72h post 10 mg/kg oral dose)

Excretion Route	% of Administered Dose
Feces	
Unchanged IMMH-010	7.99%[4][5][9]
YPD-29B	19.65%[9]
Urine	
YPD-29B	1.17%[9]
Total Recovered	~28.81%[4][5][9]

### **Anti-Tumor Efficacy**

IMMH-010 has demonstrated significant anti-tumor activity in B16F10 melanoma and MC38 colon carcinoma xenograft mouse models.[1][8] The half-life of YPD-29B in tumors was found to be 7.6 to 25 times longer than in plasma, suggesting prolonged target engagement in the tumor microenvironment.[1]

## **Experimental Protocols**



#### **Pharmacokinetic Studies in Rats**

- Animals: Female Sprague-Dawley rats.[4]
- Formulation: **IMMH-010 maleate** was suspended in 0.5% sodium carboxymethyl cellulose. [4][9]
- Dosing: Single intragastric administration at doses of 10, 30, and 100 mg/kg.[9]
- Sample Collection: Blood samples were collected via the orbital plexus at specified time
  points up to 48 hours into heparinized tubes containing NaF.[9] Plasma was separated by
  centrifugation.[9]
- Analysis: Plasma concentrations of IMMH-010 and YPD-29B were determined by a validated LC-MS/MS method.[4][6]

### **Pharmacokinetic Studies in Cynomolgus Monkeys**

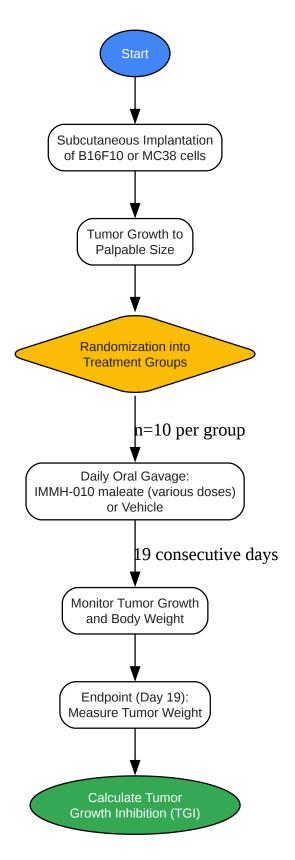
- Animals: Four male cynomolgus monkeys.[1][7]
- Formulation: IMMH-010 maleate was suspended in 0.5% carboxymethyl cellulose to a concentration of 1 mg/mL.[1][7]
- Dosing: Single oral gavage administration of 5 mg/kg.[1][7]
- Sample Collection: Serial blood samples were collected up to 48 hours.[1][7]
- Analysis: Plasma concentrations of IMMH-010 and YPD-29B were determined by LC-MS/MS.[1][7]

### In Vivo Anti-Tumor Efficacy Studies

- Animal Models: B16F10 melanoma and MC38 colon carcinoma xenograft models.
- Cell Implantation: B16F10 or MC38 cells were injected subcutaneously into the right flanks of mice.[7]
- Treatment: Mice received once-daily oral administration of **IMMH-010 maleate** (1.25, 2.5, 5, and 10 mg/kg) or vehicle (0.5% carboxymethyl cellulose) for 19 consecutive days.[7]



• Endpoint: Tumor growth inhibition was calculated based on tumor weight at the end of the study.[7]





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